molecular formula C12H8ClFN2O4S B5870415 N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B5870415
M. Wt: 330.72 g/mol
InChI Key: FAHVHGSTKKCAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a sulfonamide group, and halogen substituents (chlorine and fluorine) on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The nitration of 2-nitrobenzenesulfonamide is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Halogenation: The introduction of chlorine and fluorine atoms is achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using chlorine gas or other chlorinating agents, while fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.

    Coupling Reaction: The final step involves coupling the halogenated aromatic compound with 3-chloro-4-fluoroaniline under suitable conditions to form the desired sulfonamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Comparison: N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in binding to molecular targets, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O4S/c13-9-7-8(5-6-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHVHGSTKKCAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.